

Application Notes: (Rac)-PD 135390 Solubility and Handling for In Vitro Assays

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Compound of Interest

Compound Name: (Rac)-PD 135390

Cat. No.: B15563608

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Introduction

(Rac)-PD 135390 is a potent and selective non-peptide antagonist of the cholecystokinin 2 (CCK2) receptor, also known as the gastrin receptor.[1] This receptor is a G-protein coupled receptor (GPCR) primarily found in the central nervous system and the gastrointestinal tract.[1] [2] Its activation by agonists like gastrin and cholecystokinin triggers a signaling cascade that plays a significant role in gastric acid secretion, anxiety, and pain perception.[3] **(Rac)-PD 135390** and its related dipeptoid compounds are valuable tools for investigating the physiological and pathological roles of the CCK2 receptor in various in vitro models.[4]

Proper solubilization and handling of **(Rac)-PD 135390** are critical for obtaining accurate and reproducible results in cell-based assays. This document provides detailed application notes on the solubility of **(Rac)-PD 135390**, protocols for stock solution preparation, and a representative in vitro assay methodology.

Data Presentation: Solubility of (Rac)-PD 135390

While direct quantitative solubility data for **(Rac)-PD 135390** is not readily available in the literature, its solubility characteristics can be inferred from structurally related compounds used in similar assays. Like many small molecule inhibitors, **(Rac)-PD 135390** is a hydrophobic compound. The following table summarizes the estimated solubility in common laboratory solvents.

Solvent	Estimated Solubility	Notes
DMSO (Dimethyl Sulfoxide)	~25-30 mg/mL	Recommended for preparing high-concentration stock solutions.
Ethanol	~10-15 mg/mL	Can be used as a solvent for stock solutions.
Aqueous Buffers (e.g., PBS, pH 7.2)	Sparingly soluble	Direct dissolution in aqueous media is not recommended.

Note: It is crucial to perform a visual inspection to ensure complete dissolution before use. If precipitation is observed upon dilution of the stock solution into aqueous media, further optimization of the protocol may be necessary.

Experimental Protocols

Preparation of (Rac)-PD 135390 Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

- **(Rac)-PD 135390** (powder)
- Dimethyl Sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated pipette

Procedure:

- Determine the required mass: Calculate the mass of **(Rac)-PD 135390** needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of **(Rac)-PD 135390** is required for this calculation.

- Weigh the compound: Carefully weigh the calculated amount of **(Rac)-PD 135390** powder and place it in a sterile microcentrifuge tube.
- Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
- Dissolve the compound: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

In Vitro Assay: Inhibition of Gastrin-Induced Histamine Release in Isolated ECL Cells

This protocol is adapted from methodologies used to characterize CCK2 receptor antagonists in isolated rat stomach enterochromaffin-like (ECL) cells.

Objective: To determine the inhibitory effect of **(Rac)-PD 135390** on gastrin-stimulated histamine release from primary ECL cells.

Materials:

- Isolated and cultured rat stomach ECL cells
- Gastrin (agonist)
- **(Rac)-PD 135390** stock solution (e.g., 10 mM in DMSO)
- Cell culture medium
- Assay buffer
- Histamine release assay kit (e.g., ELISA-based)
- Multi-well culture plates

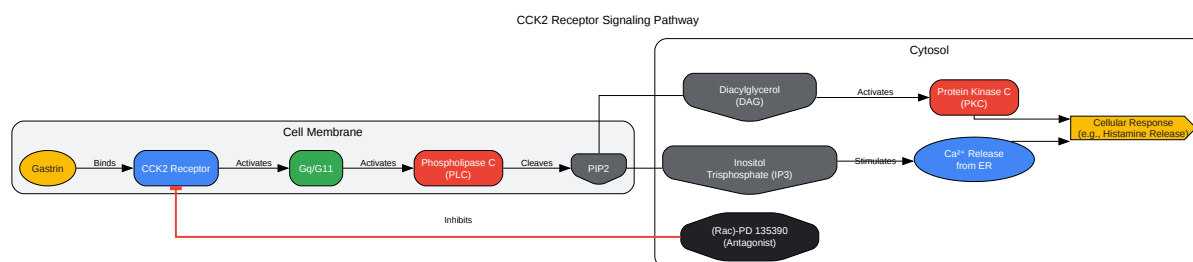
Procedure:

- Cell Preparation: Isolate and culture rat stomach ECL cells according to established protocols. Plate the cells in multi-well plates and allow them to adhere and stabilize.
- Preparation of Working Solutions:
 - Prepare a series of dilutions of the **(Rac)-PD 135390** stock solution in the assay buffer to achieve the desired final concentrations.
 - Prepare a solution of gastrin at a concentration known to elicit a submaximal to maximal response (e.g., 10 nM).
- Antagonist Incubation:
 - Wash the cultured ECL cells with fresh assay buffer.
 - Add the diluted **(Rac)-PD 135390** solutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as in the highest **(Rac)-PD 135390** concentration).
 - Incubate the cells with the antagonist for a predetermined period (e.g., 30 minutes) at 37°C.
- Agonist Stimulation:
 - Add the gastrin solution to all wells except for the negative control wells.
 - Incubate for a specified time to allow for histamine release (e.g., 30 minutes).
- Sample Collection and Analysis:
 - Carefully collect the supernatant from each well.
 - Measure the histamine concentration in the supernatant using a suitable histamine release assay kit, following the manufacturer's instructions.
- Data Analysis:

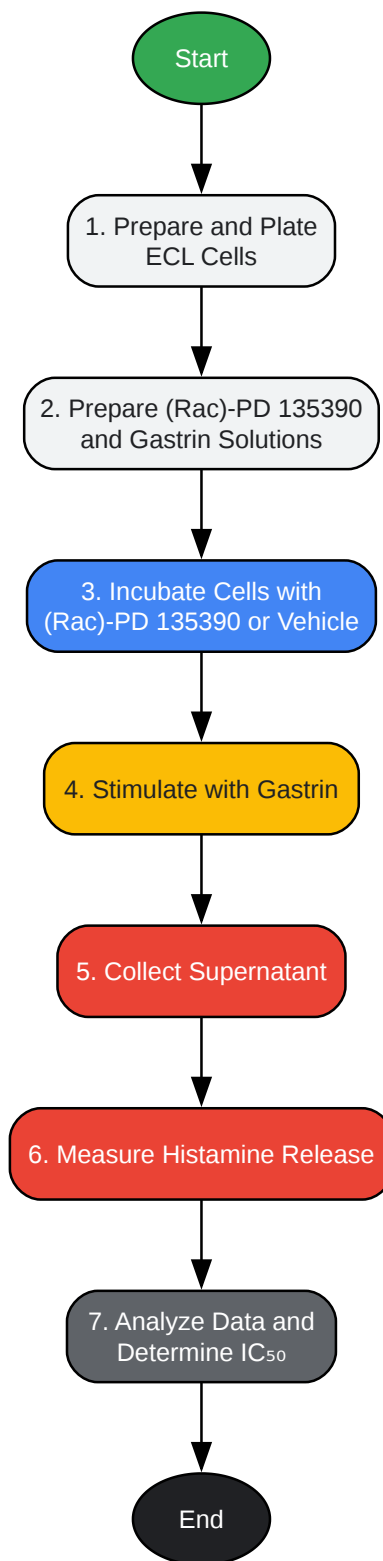
- Calculate the percentage of inhibition of gastrin-induced histamine release for each concentration of **(Rac)-PD 135390**.
- Plot the percentage of inhibition against the logarithm of the antagonist concentration to generate a dose-response curve and determine the IC_{50} value.

Mandatory Visualization

Below are diagrams illustrating the CCK2 receptor signaling pathway and a general experimental workflow for an in vitro inhibition assay.



Experimental Workflow: In Vitro Inhibition Assay

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